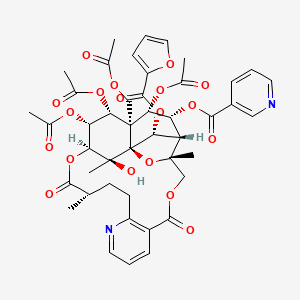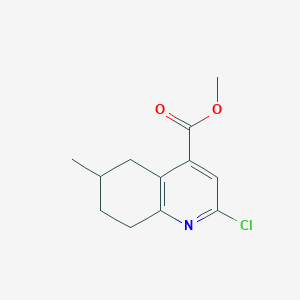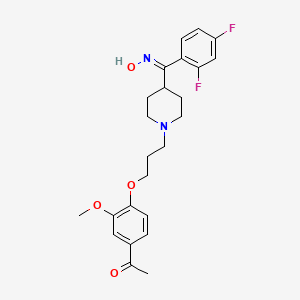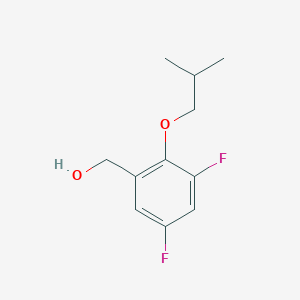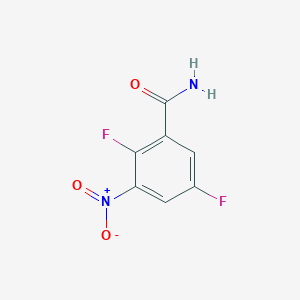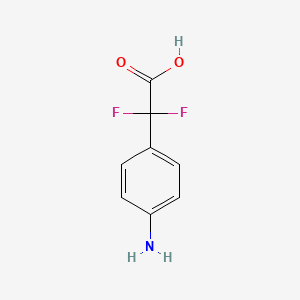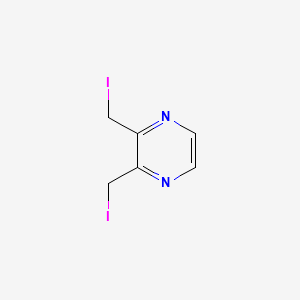
2,3-Bis(iodomethyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(iodomethyl)pyrazine is a chemical compound with the molecular formula C6H6I2N2. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of two iodomethyl groups attached to the 2 and 3 positions of the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(iodomethyl)pyrazine typically involves the iodination of 2,3-dimethylpyrazine. One common method includes the reaction of 2,3-dimethylpyrazine with iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions . The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Bis(iodomethyl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine derivatives with different oxidation states.
Reduction Reactions: Reduction of the iodomethyl groups can lead to the formation of methyl groups or other reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the pyrazine ring .
Aplicaciones Científicas De Investigación
2,3-Bis(iodomethyl)pyrazine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with specific electronic and optical properties, such as in the development of sensors and catalysts
Mecanismo De Acción
The mechanism of action of 2,3-Bis(iodomethyl)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The iodomethyl groups can facilitate the compound’s binding to specific sites on target molecules, thereby modulating their activity. The exact pathways involved are still under investigation and may vary depending on the specific biological context .
Comparación Con Compuestos Similares
2,3-Bis(2-pyridyl)pyrazine: A derivative with pyridyl groups instead of iodomethyl groups.
Pyrazine-2-amidoxime: Contains an amidoxime group at the 2 position.
Pyrazine-2-thiocarboxamide: Features a thiocarboxamide group at the 2 position.
2-Amino-5-bromo-3-(methylamino)pyrazine: A pyrazine derivative with amino and bromo substituents
Uniqueness: 2,3-Bis(iodomethyl)pyrazine is unique due to the presence of two iodomethyl groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile compound in synthetic chemistry and research.
Propiedades
Fórmula molecular |
C6H6I2N2 |
|---|---|
Peso molecular |
359.93 g/mol |
Nombre IUPAC |
2,3-bis(iodomethyl)pyrazine |
InChI |
InChI=1S/C6H6I2N2/c7-3-5-6(4-8)10-2-1-9-5/h1-2H,3-4H2 |
Clave InChI |
NLQUAMBRENYTRX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=N1)CI)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





